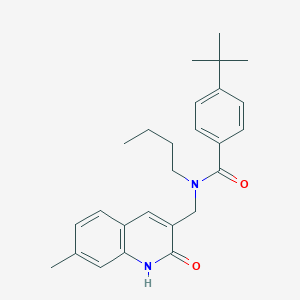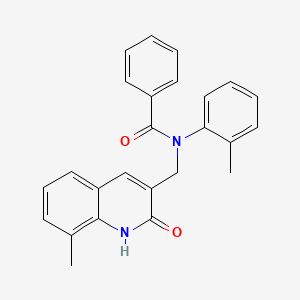![molecular formula C19H18ClN3O2 B7698811 N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7698811.png)
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst. One efficient method employs zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) as a catalyst under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields after a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide can be compared with other similar compounds, such as:
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: This compound has a similar structure but contains a thiazole ring instead of an oxadiazole ring.
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound also has a thiazole ring and a fluorine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-19(2,3)22-17(24)14-6-4-5-7-15(14)18-21-16(23-25-18)12-8-10-13(20)11-9-12/h4-11H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHGFWZGLUTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
![2-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7698775.png)

![N-(2-chlorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7698792.png)

![N-(2-ETHOXY-5-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE](/img/structure/B7698804.png)
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B7698820.png)

